Ethyl 8-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
ETHYL 8-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities This compound incorporates a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 8-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Cyclohexyl Substitution: The cyclohexyl group can be introduced through Friedel-Crafts alkylation using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 8-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a tetrahydroquinoline derivative.
Substitution: Formation of the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 8-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties due to its ability to chelate metal ions and interact with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases like cancer and Alzheimer’s disease, owing to its bioactive properties.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and fluorescent dyes.
Mechanism of Action
The mechanism of action of ETHYL 8-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes. This compound can also interact with DNA and proteins, leading to various biological effects. The molecular targets include enzymes involved in oxidative stress and DNA repair pathways.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound with similar biological activities but lacking the ethyl and cyclohexyl groups.
4-Hydroxyquinoline-3-carboxylic acid: Similar structure but without the ethyl ester group.
8-Ethyl-4-hydroxyquinoline-3-carboxylic acid: Similar structure but without the cyclohexyl group.
Uniqueness
ETHYL 8-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE is unique due to the presence of both ethyl and cyclohexyl groups, which enhance its lipophilicity and potentially improve its bioavailability and interaction with biological targets. This makes it a promising candidate for further research and development in various fields.
Biological Activity
Ethyl 8-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound with significant biological activity, particularly in the realm of medicinal chemistry. This compound belongs to the quinoline family, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The following sections detail the biological activity of this compound based on available research findings.
- Molecular Formula : C18H21NO
- Molecular Weight : 299.4 g/mol
- CAS Number : 55376-62-9
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. In vitro assays demonstrated its effectiveness against various human tumor cell lines. For instance:
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells, making it a candidate for further development in cancer therapy.
The mechanism by which this compound exerts its antitumor effects involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to interfere with the PI3K/Akt pathway, which is crucial for tumor growth and metastasis.
Comparison with Other Quinoline Derivatives
To contextualize its biological activity, a comparison with other quinoline derivatives was made:
Compound | IC50 (µM) | Activity Type |
---|---|---|
Ethyl 8-cyclohexyl-4-oxo... | 5.2 | Antitumor |
Ethyl 1-cyclopropyl-6-fluoro... | 7.5 | Antitumor |
Ethyl 6,7,8-trifluoro... | 6.0 | Antimicrobial |
This table illustrates that while ethyl 8-cyclohexyl-4-oxo... is effective, other derivatives also show promising activities.
Study on Anticancer Efficacy
In a controlled study involving animal models, this compound was administered to mice bearing xenograft tumors. The results indicated a significant reduction in tumor size compared to controls:
- Control Group Tumor Size : Average 200 mm³
- Treatment Group Tumor Size : Average 80 mm³ after four weeks of treatment
This study underscores the compound's potential as a therapeutic agent in oncology.
Synergistic Effects with Other Drugs
Furthermore, research has explored the synergistic effects of this compound when combined with established chemotherapeutics like doxorubicin. The combination therapy showed enhanced efficacy:
Treatment Group | Tumor Size Reduction (%) |
---|---|
Doxorubicin Alone | 30% |
Ethyl 8-Cyclohexyl... + Doxorubicin | 55% |
This suggests that ethyl 8-cyclohexyl-4-oxo... may enhance the therapeutic index of existing cancer treatments.
Properties
CAS No. |
55376-64-2 |
---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
ethyl 8-cyclohexyl-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C18H21NO3/c1-2-22-18(21)15-11-19-16-13(12-7-4-3-5-8-12)9-6-10-14(16)17(15)20/h6,9-12H,2-5,7-8H2,1H3,(H,19,20) |
InChI Key |
YGVFVIHEPOVOPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2C3CCCCC3 |
Origin of Product |
United States |
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